1,9-Dideuteriopurine-6-thione
Description
1,9-Dideuteriopurine-6-thione is a deuterated analog of purine-6-thione, where hydrogen atoms at positions 1 and 9 are replaced with deuterium (²H). This modification is strategically designed to enhance metabolic stability and reduce susceptibility to enzymatic degradation, a common approach in medicinal chemistry to improve pharmacokinetic profiles .
Properties
IUPAC Name |
1,9-dideuteriopurine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUDGFNGKCSF-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)N=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=NC2=C1N=CN(C2=S)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010121 | |
| Record name | 6-Mercaptopurine-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dideuteriopurine-6-thione typically involves the incorporation of deuterium into the 6-Mercaptopurine molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,9-Dideuteriopurine-6-thione undergoes various chemical reactions, including:
Oxidation: Conversion to 6-thiouric acid.
Reduction: Formation of 6-thioguanine nucleotides.
Substitution: Reactions with alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides under basic conditions
Major Products
Oxidation: 6-Thiouric acid.
Reduction: 6-Thioguanine nucleotides.
Substitution: Various alkylated derivatives
Scientific Research Applications
1,9-Dideuteriopurine-6-thione is extensively used in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating metabolic pathways.
Medicine: Developing and testing new therapeutic agents.
Mechanism of Action
1,9-Dideuteriopurine-6-thione exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibits DNA and RNA synthesis, resulting in cell death .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural differences and similarities between 1,9-Dideuteriopurine-6-thione and related compounds:
Key Observations :
- Deuterium Effects : The deuteration at N1 and N9 in this compound is expected to slow metabolic pathways involving these positions, such as deamination or oxidation, compared to 6-MP or 6-thioguanine .
- Thione Reactivity : The thione (-SH) group at C6 is a common feature in these compounds, contributing to their ability to form disulfide bonds or coordinate with metal ions (e.g., in copper complexes, as seen in ) .
Metabolic Stability
- 6-MP : Rapidly metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT), leading to variable efficacy and toxicity .
- 6-Thioguanine : Converts to active thioguanine nucleotides (TGNs) but also undergoes methylation, reducing bioavailability .
Metal Coordination
- Copper complexes of purine-thiones (e.g., [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂]) demonstrate that the thione group facilitates metal binding, which could be exploited in catalytic or therapeutic applications .
- The deuterated analog’s coordination behavior is expected to mirror non-deuterated forms but with subtle differences in bond strength due to isotopic mass effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
